
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide is an intricate organic compound known for its potential applications in medicinal chemistry. The structure integrates a fluorophenyl ring, a quinazoline derivative, and a cyclopropanecarboxamide moiety, hinting at significant reactivity and biological activity. This unique assembly suggests its potential as a lead compound in drug discovery efforts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide typically involves a multi-step synthetic route, beginning with the formation of the quinazoline core.
Starting Materials: : The synthesis generally starts with commercially available 2-methyl-4-oxoquinazoline and 2-fluorophenyl cyclopropanecarboxylic acid.
Formation of Intermediate: : These are subjected to a series of condensation reactions to create intermediate compounds that incorporate both the fluorophenyl and quinazoline structures.
Final Cyclization: : The critical step involves cyclization to form the cyclopropanecarboxamide group, often achieved through amide bond formation under mild heating in the presence of a catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
On an industrial scale, production would be optimized for yield and purity. Automated reaction systems, stringent control over reaction conditions, and the use of high-throughput screening techniques would be employed. Key steps would include:
Large-scale Condensation Reactions: : Carried out in stainless steel reactors.
Purification: : Using chromatography or crystallization techniques to ensure high purity.
Quality Control: : Implementing rigorous analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide undergoes various types of chemical reactions due to its multiple functional groups:
Oxidation and Reduction: : The compound may be subjected to oxidation to produce corresponding quinazoline N-oxides. Conversely, reduction reactions can target the carbonyl groups, reducing them to alcohols.
Substitution Reactions: : The fluorine atom on the phenyl ring allows for nucleophilic aromatic substitution, providing pathways to introduce new substituents.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride for reducing carbonyl groups to hydroxyl groups.
Substitution: : Nucleophiles such as sodium methoxide for aromatic substitution.
Major Products
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide has been investigated for several applications:
Chemistry: : As a synthetic intermediate in organic synthesis and as a ligand in catalysis.
Biology: : In cell-based assays to evaluate its pharmacological effects.
Industry: : Used in the development of novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves inhibition of specific enzyme targets within biological pathways. Its quinazoline core is suggestive of protein kinase inhibition, a common mechanism in anti-cancer agents. Molecular docking studies reveal high-affinity binding to the ATP-binding site of kinases, preventing phosphorylation of substrates.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide: : Similar structure with chlorine substitution instead of fluorine.
N-(2-fluoro-5-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)cyclopropanecarboxamide: : Lacks the methyl group on the quinazoline core.
Uniqueness
The fluorine atom in N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide enhances its lipophilicity and metabolic stability compared to its analogs. This slight modification can lead to improved pharmacokinetic properties, making it a compound of interest for further study.
This multi-faceted compound offers numerous pathways for synthetic exploration and potential for impactful applications in various fields of scientific research.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-11-21-16-5-3-2-4-14(16)19(25)23(11)13-8-9-15(20)17(10-13)22-18(24)12-6-7-12/h2-5,8-10,12H,6-7H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVASMKVMGIUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
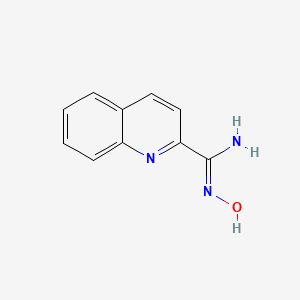
![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)

![1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2988288.png)

![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2988295.png)
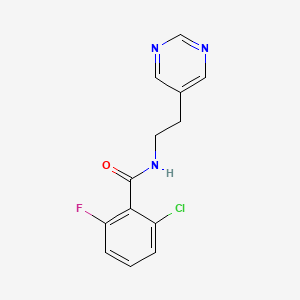
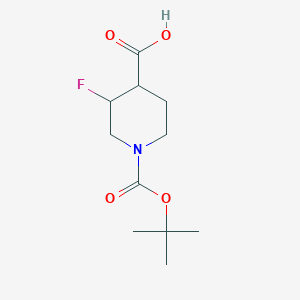
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)
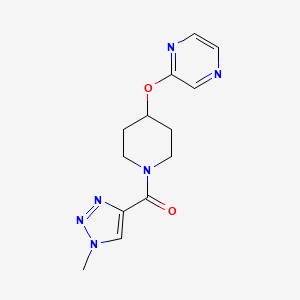
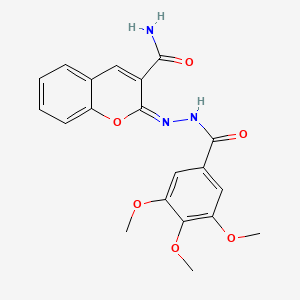
![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2988306.png)
